Sterelactone A
Description
Sterelactone A is a tetracyclic sesquiterpenoid belonging to the isolactarane class, first isolated from the mycelial cultures of Stereum sp. IBWF 01060 . Its structure features a five-membered core ring system with oxygenated functional groups, including aldehyde moieties, which are critical for its bioactivity . The compound exhibits broad-spectrum antifungal activity against plant pathogens such as Magnaporthe grisea, Fusarium graminearum, and Phytophthora infestans, with inhibitory effects on spore germination and mycelial growth . Structural elucidation via 2D NMR spectroscopy confirmed its unique tetracyclic framework, distinguishing it from other fungal metabolites in the Stereum genus .
Properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] butanoate |
InChI |
InChI=1S/C19H22O6/c1-4-5-12(21)24-14-13-10(6-17(14,2)3)7-18-9-19(18,11(13)8-20)16(23)25-15(18)22/h6,8,14,16,23H,4-5,7,9H2,1-3H3/t14-,16-,18-,19-/m1/s1 |
InChI Key |
YUHHFGZKLBFAJS-YCEFEEMOSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O |
Canonical SMILES |
CCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O |
Synonyms |
sterelactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sterelactone A shares structural and functional similarities with other isolactarane-type sesquiterpenoids and related fungal metabolites. Below is a detailed comparison based on structural features, bioactivity, and mechanistic insights.
Sterelactones B, C, and D
- Structural Differences :
- Bioactivity: Compound Antifungal Activity (IC₅₀) Nematicidal Activity (IC₅₀) Key Functional Groups this compound 15–20 µM (vs. M. grisea) Not reported Aldehydes, oxygenated rings Sterelactone C 8–12 µM (vs. F. graminearum) Not reported 8-carbon side chain, aldehydes Sterelactone D 18–25 µM (vs. P. infestans) 100 µg/mL (vs. C. elegans) Shorter chain, hydroxyl groups Sterelactone C demonstrates superior antifungal potency, attributed to its extended hydrophobic side chain enhancing membrane interaction . Sterelactone D’s weak nematicidal activity (41.1% mortality at 200 µg/mL) correlates with its polar hydroxyl groups, which may reduce cellular penetration .
Drimane-Type Diterpenoids (Methoxylaricinolic Acid and Laricinolic Acid)
- Structural Contrast: These diterpenoids feature a drimane skeleton with carboxylic acid and methoxy groups, differing from this compound’s aldehyde-rich isolactarane backbone .
- Bioactivity :
Allyl Metabolites (Stereynes A and B)
- Structural Novelty: Stereynes represent a novel class of allyl-substituted metabolites with acetylene and nitrile groups, structurally unrelated to Sterelactones .
- Bioactivity: No direct antifungal activity reported; their biological role remains under investigation .
Mechanistic Insights and Structure-Activity Relationships
- Aldehyde Functionality : The masked dialdehyde structure in Sterelactones likely acts as a crosslinking agent, disrupting fungal cell wall integrity .
- Side Chain Length : Sterelactone C’s 8-carbon chain enhances lipophilicity, improving membrane interaction and antifungal efficacy .
- Oxygenation Patterns : Sterelactone D’s hydroxyl groups reduce bioactivity compared to this compound’s aldehydes, emphasizing the role of electrophilic groups in reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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